15-Prostaglandin dehydrogenase, commonly referred to as 15-PGDH, is an enzyme that plays a crucial role in the metabolism of prostaglandins, particularly in the oxidative degradation of prostaglandin E2 (PGE2) to 15-keto-PGE2. This enzymatic activity is vital for regulating various physiological processes, including inflammation, tissue repair, and cancer progression. The enzyme is encoded by the HPGD gene located on chromosome 4 in humans. Its expression is notably higher in certain tissues such as the lung and colon, where it functions as a tumor suppressor by reducing levels of proliferative PGE2, which is often elevated in various cancers .
15-PGDH exhibits significant biological activity related to its role as a negative regulator of PGE2. Elevated levels of PGE2 are associated with inflammation and tumorigenesis. In various studies, it has been demonstrated that overexpression of 15-PGDH can induce apoptosis in cancer cells and inhibit tumor growth by lowering PGE2 concentrations . Furthermore, inhibition of 15-PGDH has been shown to enhance tissue regeneration in models of pulmonary fibrosis and other inflammatory conditions .
The synthesis of inhibitors targeting 15-PGDH has garnered attention due to its therapeutic potential. One notable method involves the design of small molecules that bind to the active site of 15-PGDH, effectively blocking its enzymatic action. For instance, compounds like (+)-SW033291 have been developed through structure-activity relationship studies that identify key interactions within the enzyme's binding pocket . These synthesis methods typically involve organic synthesis techniques, including multi-step synthesis and purification processes to obtain high-affinity inhibitors.
The inhibition of 15-PGDH has promising applications in treating various diseases characterized by elevated PGE2 levels, such as:
Interaction studies have revealed that specific residues within the 15-PGDH enzyme are critical for binding with inhibitors. For example, residues such as F185 and Y217 play significant roles in stabilizing inhibitor binding through hydrogen bonds and hydrophobic interactions . Understanding these interactions helps in designing more effective inhibitors that can selectively target 15-PGDH without affecting other enzymes involved in prostaglandin metabolism.
Several compounds exhibit structural or functional similarities to 15-PGDH inhibitors. Here are a few notable examples:
Compound Name | Mechanism of Action | Unique Feature |
---|---|---|
(+)-SW033291 | Inhibits 15-PGDH | High affinity for binding to the active site |
(+)-SW209415 | Inhibits PGE2 degradation | Exploits dynamic lid domain for enhanced binding |
Indomethacin | Non-selective COX inhibitor | Broad anti-inflammatory effects |
Celecoxib | Selective COX-2 inhibitor | Reduced gastrointestinal side effects |
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenases indiscriminately, compounds specifically targeting 15-PGDH offer a more refined approach to modulating prostaglandin levels with potentially fewer side effects .
15-PGDH-IN-2 is a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the inactivation of prostaglandins [3]. The compound is formally known by its IUPAC name (5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione [2] [9]. This nomenclature precisely describes the chemical structure, highlighting the thiazolidine-2,4-dione core with a substituted phenyl ring connected via a methylidene bridge in the Z configuration [9].
The molecular formula of 15-PGDH-IN-2 is C16H13NO3S2, corresponding to a molecular weight of 331.41 g/mol [2]. The compound contains 22 heavy atoms with a complexity index of 458, indicating its moderately complex structure [2]. The exact mass of the compound is 331.033 atomic mass units, which is an important parameter for its identification in mass spectrometric analyses [2] [3].
The structural composition of 15-PGDH-IN-2 includes a central thiazolidine-2,4-dione ring system connected to a 4-substituted phenyl ring through a methylidene bridge, with the phenyl ring further functionalized with a 2-thiophen-2-ylethoxy group at the para position [2] [9]. This unique structural arrangement contributes to its high potency as a 15-PGDH inhibitor, with an IC50 value in the nanomolar range [9] [12].
The stereochemistry of 15-PGDH-IN-2 is characterized by the presence of a Z-configuration at the exocyclic double bond connecting the thiazolidine-2,4-dione ring to the phenyl moiety [2] [9]. This specific geometric isomerism is critical for the compound's biological activity, as it positions the aromatic ring and the thiazolidine-2,4-dione core in the optimal spatial arrangement for interaction with the 15-PGDH enzyme binding site [3] [9].
Conformational analysis of 15-PGDH-IN-2 reveals that the molecule possesses 5 rotatable bonds, allowing for significant conformational flexibility [2]. This flexibility is particularly important in the 2-thiophen-2-ylethoxy side chain, which can adopt multiple conformations to optimize interactions within the enzyme binding pocket [3] [21]. The thiophene ring, being a planar aromatic system, contributes to the overall rigidity of that portion of the molecule, while the ethoxy linker provides the necessary flexibility for proper positioning within the enzyme active site [21] [24].
The thiazolidine-2,4-dione ring exists in a nearly planar conformation due to the sp2 hybridization of the carbon atoms and the conjugation with the exocyclic double bond [28] [29]. This planarity is essential for the compound's ability to form key interactions with amino acid residues in the 15-PGDH binding site [21] [24]. Computational studies have shown that the most energetically favorable conformation of 15-PGDH-IN-2 positions the thiophene ring and the thiazolidine-2,4-dione moiety in an orientation that maximizes binding interactions while minimizing steric hindrance [24] [26].
15-PGDH-IN-2 exhibits several important physicochemical properties that influence its behavior in biological systems and its utility as a research tool [2]. The compound has a calculated LogP value of 2.94, indicating moderate lipophilicity and a balance between aqueous solubility and membrane permeability [2]. This property is advantageous for cellular penetration while maintaining sufficient water solubility for experimental applications [2] [19].
The compound contains 1 hydrogen bond donor and 5 hydrogen bond acceptors, which contribute to its interaction with the target enzyme and influence its solubility characteristics [2]. The presence of these hydrogen bonding capabilities is crucial for the formation of specific interactions with amino acid residues in the 15-PGDH binding pocket [3] [21].
Table 1: Physicochemical Properties of 15-PGDH-IN-2
Property | Value | Significance |
---|---|---|
Molecular Weight | 331.41 g/mol | Moderate size for good cell permeability |
LogP | 2.94 | Balanced lipophilicity and hydrophilicity |
H-Bond Donors | 1 | Contributes to target binding |
H-Bond Acceptors | 5 | Enhances specific interactions with enzyme |
Rotatable Bonds | 5 | Provides conformational flexibility |
Density | 1.4±0.1 g/cm³ | Typical for organic compounds |
Index of Refraction | 1.693 | Useful for analytical characterization |
The stability of 15-PGDH-IN-2 varies depending on storage conditions [2]. In powder form, the compound is stable for approximately 3 years when stored at -20°C and 2 years at 4°C [2]. In solution, stability is significantly reduced, with a shelf life of about 6 months at -80°C and only 1 month at -20°C [2]. These stability characteristics necessitate careful handling and storage protocols for research applications [2] [19].
The solubility of 15-PGDH-IN-2 is primarily in organic solvents such as dimethyl sulfoxide (DMSO), with limited water solubility [2] [19]. For biological assays, the compound is typically dissolved in DMSO to create a stock solution, which is then diluted in aqueous buffers for experimental use [19]. Thermal stability studies have shown that 15-PGDH-IN-2 significantly increases the melting temperature of the 15-PGDH enzyme when bound, indicating strong binding interactions that stabilize the enzyme structure [17] [19].
The synthesis of 15-PGDH-IN-2 involves a multi-step process centered around the formation of the thiazolidine-2,4-dione core and subsequent functionalization [9] [31]. The general synthetic route begins with the preparation of the thiazolidine-2,4-dione scaffold, followed by a Knoevenagel condensation with an appropriately substituted benzaldehyde, and finally, the introduction of the thiophene-containing side chain [9] [31] [33].
The first step in the synthesis involves the preparation of thiazolidine-2,4-dione from thiourea and chloroacetic acid [31]. This reaction proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid, followed by cyclization to form 2-imino-4-thiazolidinone as an intermediate [31] [32]. Subsequent acid-catalyzed hydrolysis of the imine group yields the desired thiazolidine-2,4-dione scaffold [31] [32].
The reaction mechanism can be represented as follows:
The second key step involves a Knoevenagel condensation between thiazolidine-2,4-dione and 4-hydroxybenzaldehyde to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione [31] [33]. This reaction typically occurs under basic conditions, with the thiazolidine-2,4-dione acting as a methylene-active compound that undergoes deprotonation at the C-5 position [31] [33]. The resulting carbanion attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the exocyclic double bond with Z-configuration [31] [33].
The final step involves the alkylation of the phenolic hydroxyl group with 2-(thiophen-2-yl)ethyl halide under basic conditions to introduce the thiophene-containing side chain [9] [33]. This reaction proceeds through an SN2 mechanism, with the phenoxide anion acting as the nucleophile that displaces the halide leaving group [33].
Alternative synthetic approaches include microwave-assisted synthesis, which significantly reduces reaction times and often improves yields [31] [32]. In this method, the reaction between thiourea and chloroacetic acid is conducted under microwave irradiation at 250W for approximately 5 minutes, resulting in the direct formation of thiazolidine-2,4-dione [32].
The purification and isolation of 15-PGDH-IN-2 require a series of techniques to ensure high purity for both research applications and analytical characterization [31] [33]. Following the synthetic procedures, the crude product typically contains various impurities, including unreacted starting materials, side products, and reaction solvents, necessitating effective purification strategies [31] [33].
Recrystallization is a primary purification method for 15-PGDH-IN-2, typically performed using ethanol or a mixture of ethanol and acetic acid [31] [33]. This technique exploits the differential solubility of the target compound and impurities at different temperatures [33]. The crude product is dissolved in a minimum volume of hot solvent, and upon cooling, the pure compound crystallizes while impurities remain in solution [31] [33].
Column chromatography serves as another crucial purification technique, employing silica gel as the stationary phase and a mixture of hexane and ethyl acetate (typically in a 7:3 ratio) as the mobile phase [31] [33]. This method separates compounds based on their differential affinities for the stationary and mobile phases, allowing for the isolation of 15-PGDH-IN-2 from structurally similar impurities [31] [33].
For analytical-scale purification and characterization, high-performance liquid chromatography (HPLC) is employed, often using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid [13] [18]. This technique provides high-resolution separation and allows for the determination of compound purity [13] [18].
The isolation of the final product typically involves filtration of the crystallized material, followed by washing with cold water to remove water-soluble impurities and with cold toluene to remove organic impurities [31] [33]. The purified compound is then dried under vacuum to remove residual solvents, resulting in a white crystalline solid with high purity [31] [33].
Quality control of the purified 15-PGDH-IN-2 is performed using thin-layer chromatography (TLC) with F254 silica-gel precoated sheets and hexane/ethyl acetate (7/3) as the eluent [33]. The purity is further confirmed through melting point determination, elemental analysis, and various spectroscopic techniques [31] [33].
The comprehensive characterization of 15-PGDH-IN-2 involves a combination of spectroscopic and chromatographic techniques that provide detailed information about its structure, purity, and identity [2] [31] [33]. These analytical methods are essential for confirming the successful synthesis and purification of the compound [31] [33].
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation of 15-PGDH-IN-2 [31] [33]. The 1H-NMR spectrum typically shows characteristic signals for the thiazolidine-2,4-dione NH proton as a broad singlet at approximately 12.5 ppm, the methylidene proton as a singlet at 7.7-7.8 ppm, and the aromatic protons of both the phenyl and thiophene rings in the range of 6.5-7.5 ppm [29] [31] [33]. The ethoxy linker protons appear as triplets at approximately 4.2 and 3.1 ppm [31] [33].
The 13C-NMR spectrum provides further structural confirmation, with signals for the carbonyl carbons of the thiazolidine-2,4-dione ring at approximately 167 and 165 ppm, the methylidene carbon at around 133 ppm, and the aromatic carbons between 115 and 160 ppm [31] [33]. The ethoxy linker carbons typically appear at approximately 65 and 30 ppm [31] [33].
Infrared (IR) spectroscopy reveals characteristic absorption bands for 15-PGDH-IN-2, including the N-H stretching at approximately 3400 cm-1, C=O stretching of the thiazolidine-2,4-dione ring at 1738 and 1689 cm-1, C=C stretching at 1550 cm-1, and C-O-C stretching at 1270 cm-1 [31] [33]. These spectral features provide valuable information about the functional groups present in the molecule [31] [33].
Mass spectrometry is crucial for confirming the molecular weight and formula of 15-PGDH-IN-2 [2] [31] [33]. The compound typically shows a molecular ion peak [M+1]+ at m/z 332, consistent with its molecular formula C16H13NO3S2 [2] [31]. Additional fragmentation patterns provide further structural insights, with characteristic fragments corresponding to the cleavage of the ethoxy linker and the thiazolidine-2,4-dione ring [31] [33].
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed for purity assessment and quantitative analysis of 15-PGDH-IN-2 [13] [18]. These techniques typically utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid [13] [18]. The retention time and peak purity provide valuable information about the compound's identity and quality [13] [18].
X-ray crystallography, when applicable, offers definitive structural information, including bond lengths, angles, and the absolute configuration of 15-PGDH-IN-2 [3] [4]. This technique has been particularly valuable in understanding the binding interactions between the compound and the 15-PGDH enzyme [3] [4].
The potent inhibitory activity of 15-PGDH-IN-2 against 15-hydroxyprostaglandin dehydrogenase is attributed to specific functional groups within its structure that form critical interactions with the enzyme binding site [3] [9] [12]. Understanding these key structural elements is essential for elucidating the mechanism of inhibition and for the rational design of novel inhibitors [3] [9].
The thiazolidine-2,4-dione core serves as a central pharmacophore in 15-PGDH-IN-2, providing essential hydrogen bonding capabilities through its NH group and carbonyl oxygens [9] [12]. These functional groups interact with key amino acid residues in the enzyme active site, particularly Ser138 and Tyr151, which are conserved residues in the short-chain dehydrogenase/reductase (SDR) family to which 15-PGDH belongs [3] [9]. The sulfoxide oxygen in the thiazolidine ring forms a hydrogen bond with Ser138, with an interaction energy estimated at -2.98 kcal/mol [3].
The exocyclic double bond with Z-configuration is crucial for positioning the aromatic substituents in the optimal orientation for binding [9] [12]. This geometric arrangement ensures that the phenyl ring and the thiazolidine-2,4-dione moiety are properly aligned to maximize interactions with the enzyme binding pocket [3] [9]. Modifications that alter this configuration typically result in significantly reduced inhibitory activity [9] [12].
The para-substituted phenyl ring serves as a spacer that positions the thiophene-containing side chain in a hydrophobic pocket of the enzyme [3] [9]. The oxygen atom of the ethoxy linker forms hydrogen bonding interactions with amino acid residues in the binding site, contributing to the overall binding affinity [3] [9].
The thiophene ring engages in van der Waals and columbic interactions with hydrophobic residues in the enzyme binding pocket, including Leu139, Gly184, Phe185, Tyr217, and Thr246 [3]. This moiety is particularly important for the high binding affinity of 15-PGDH-IN-2, as it occupies a region that accommodates the C2-C7 alkyl chain of the natural substrate prostaglandin E2 (PGE2) [3]. The rigid thiophene group forms stronger interactions with these residues compared to the more flexible alkyl chain of PGE2, contributing to the nanomolar inhibitory potency of 15-PGDH-IN-2 [3].
Structure-activity relationship studies have demonstrated that replacement of the cyclohexylethyl group (present in related inhibitors) with the hetero five-membered thiophene ring significantly increases inhibitory potency [9] [12]. In contrast, replacement with a hetero six-membered ring decreases potency, highlighting the importance of the ring size and electronic properties of this moiety [9] [12].
Comparative structure-activity relationship studies between 15-PGDH-IN-2 and other 15-PGDH inhibitors provide valuable insights into the structural features that determine inhibitory potency and selectivity [3] [5] [9]. These comparisons have revealed important trends and patterns that guide the rational design of novel inhibitors with improved properties [3] [5] [9].
15-PGDH-IN-2, with an IC50 value of 0.274 nM, represents one of the most potent inhibitors in the thiazolidinedione class [2] [9]. This exceptional potency can be attributed to its unique structural features, particularly the thiophene-containing side chain, which distinguishes it from other inhibitors in this class [3] [9].
Table 2: Comparative Analysis of 15-PGDH Inhibitors
Inhibitor | Structure Type | IC50 (nM) | Key Structural Features |
---|---|---|---|
15-PGDH-IN-2 | Thiazolidinedione | 0.274 | Thiophene-ethoxy side chain, Z-configuration |
SW033291 | Thienopyridin | 1.5 | Thieno[2,3-b]pyridin core, butylsulfinyl group |
Compound 14c | Indole | 12 | Indole core, carboxylic acid group |
Compound 3 | Pyrazole | 8 | Pyrazole core, phenyl substituents |
Compound 4a | Indole | 22 | Indole core, methyl ester group |
ML148 | Indole | 19 | Indole core, carboxylic acid group |
Compared to SW033291, another potent 15-PGDH inhibitor with an IC50 of 1.5 nM, 15-PGDH-IN-2 exhibits a different binding mode while maintaining high potency [3] [5]. SW033291 contains a thieno[2,3-b]pyridin core and a butylsulfinyl group, which interact with different residues in the enzyme binding site compared to the thiazolidinedione core of 15-PGDH-IN-2 [3] [5]. However, both compounds share the common feature of a thiophene-containing moiety that forms critical interactions with hydrophobic residues in the binding pocket [3] [5].
Indole-based inhibitors, such as Compounds 14c, 4a, and ML148, with IC50 values of 12, 22, and 19 nM respectively, represent another important class of 15-PGDH inhibitors [3]. These compounds contain a hydrogen-bond acceptor that interacts with Ser138 and Tyr151, similar to 15-PGDH-IN-2 [3]. However, they lack a hydrogen bond donor to interact with Gln148, which could account for their lower affinity compared to 15-PGDH-IN-2 [3].
Structure-activity relationship studies have shown that N-methylation of the thiazolidine-2,4-dione ring abolishes inhibitory activity, highlighting the importance of the NH group for hydrogen bonding interactions [9] [12]. In contrast, the introduction of an ethyl hydroxyl group at the amine position maintains good inhibitory activity, suggesting that this position can accommodate certain modifications without significant loss of potency [9] [12].
The position and nature of substituents on the phenyl ring also influence inhibitory activity [9] [12]. Para-substitution, as in 15-PGDH-IN-2, is generally more favorable than ortho- or meta-substitution, likely due to optimal positioning of the thiophene-containing side chain in the enzyme binding pocket [9] [12].
Computational modeling and docking studies have provided valuable insights into the binding interactions between 15-PGDH-IN-2 and the 15-PGDH enzyme, enhancing our understanding of the structural basis for its high inhibitory potency [3] [21] [26]. These studies have utilized the crystal structure of human 15-PGDH (PDB ID: 2GDZ) as a template for investigating the binding modes of various inhibitors [3] [4] [26].
Molecular docking simulations have revealed that 15-PGDH-IN-2 binds to the active site of 15-PGDH in a conformation that allows for optimal interactions with key amino acid residues [3] [21] [26]. The thiazolidine-2,4-dione core forms hydrogen bonding interactions with Ser138 and Tyr151, which are conserved residues in the short-chain dehydrogenase/reductase (SDR) family and are critical for the enzyme's catalytic activity [3] [21].
The thiophene ring of 15-PGDH-IN-2 occupies a hydrophobic pocket formed by Leu139, Gly184, Phe185, Tyr217, and Thr246 [3]. This interaction is particularly important for the compound's high binding affinity, as the rigid thiophene group forms stronger van der Waals and columbic interactions with these residues compared to the more flexible alkyl chain of the natural substrate PGE2 [3].
Molecular dynamics simulations, typically conducted over 30 nanoseconds, have provided further insights into the stability and dynamics of the 15-PGDH-IN-2 binding interactions [3]. These simulations have shown that the compound forms a stable complex with the enzyme, with minimal fluctuations in the binding pose over the simulation period [3] [26].
Pharmacophore modeling studies have identified several key features that contribute to the inhibitory activity of 15-PGDH-IN-2 and related compounds [26]. These include hydrogen bond donor and acceptor groups, hydrophobic regions, and aromatic rings that interact with specific residues in the enzyme binding site [26]. These pharmacophore models have been validated through receiver operating characteristic (ROC) curve analysis and molecular docking, confirming their ability to distinguish active inhibitors from inactive compounds [26].
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of 15-PGDH inhibitors with their biological activity [26]. These studies have utilized various descriptors, including electronic, steric, and hydrophobic parameters, to develop predictive models for inhibitory potency [26]. The resulting QSAR equations have shown good correlation with experimental data (r2 = 0.711), providing a valuable tool for the rational design of novel inhibitors [26].